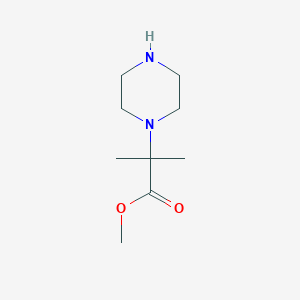

Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-piperazin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,8(12)13-3)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDJDAUUIPGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-2-(piperazin-1-yl)propanoate, a piperazine derivative, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.25 g/mol. The compound features a piperazine ring, which is known for its significant pharmacological properties due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. These interactions can influence neurotransmission and enzyme activity, leading to potential therapeutic effects in conditions such as anxiety and depression.

Key Mechanisms:

- Neurotransmitter Receptor Modulation : The compound interacts with serotonin and dopamine receptors, which are critical in mood regulation.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability in the synaptic cleft.

1. CNS Effects

Research indicates that this compound exhibits anxiolytic and antidepressant properties. Studies have demonstrated its efficacy in reducing anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.

2. Antifungal Activity

The compound has demonstrated moderate antifungal activity against various Candida species, particularly Candida albicans and Candida glabrata. In vitro studies indicated varying effectiveness among derivatives:

| Compound | Activity Against Candida Strains | Notes |

|---|---|---|

| 9a | Moderate | Effective against C. albicans |

| 9b | Moderate | Effective against C. glabrata |

| 9c | Inactive | No significant effect observed |

3. Antidiabetic Potential

Studies involving related piperazine derivatives suggest that this compound may help normalize plasma glucose levels in diabetic models. This suggests potential applications in diabetes management.

4. Anticancer Activity

Recent investigations highlight the anticancer potential of this compound. Preliminary assays have shown cytotoxic effects against various cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- In Vitro Studies : Assays have demonstrated its ability to interact with neurotransmitter receptors and inhibit specific enzyme activities relevant to CNS disorders.

- Antifungal Studies : Derivatives were tested against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections.

- Antidiabetic Activity : In vivo studies showed promising results where certain derivatives led to significant reductions in blood glucose levels in diabetic animal models.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for distinct reactivity compared to other piperazine derivatives. Below is a comparison table highlighting structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(piperidin-1-yl)propanoate | Contains a piperidine ring | Different ring structure affects reactivity |

| 1-Methylpiperazine | A simpler piperazine derivative | Versatile building block in organic synthesis |

| Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate | Contains a nitro group and pyridine moiety | Enhanced bioactivity due to additional functional groups |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine- and Ester-Containing Compounds

Key Differences and Research Findings

Substituent Effects on Reactivity: The methylpropanoate ester in this compound provides steric hindrance, slowing hydrolysis compared to Methyl 3-(piperazin-1-yl)propanoate’s linear ester chain . Aryl-substituted piperazines (e.g., Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate) exhibit enhanced binding affinity to serotonin receptors due to the methoxyphenyl group, making them viable CNS drug candidates .

Solubility and Salt Forms: The dihydrochloride salt of this compound (CAS 1803582-83-3) is preferred in aqueous reactions, whereas the neutral form is used in organic solvents .

Applications in Synthesis: this compound dihydrochloride was employed in reductive amination to synthesize pyrazolopyrimidinones with 73% yield, demonstrating its utility in heterocyclic chemistry . Methyl 3-(piperazin-1-yl)propanoate serves as a hydrazine-detecting fluorescent probe due to its lower steric bulk and higher electron density .

Safety and Handling: this compound requires stringent safety protocols (P260, P271 precautions) due to its corrosivity, unlike Sodium 2-methyl-2-(pyridin-4-yl)propanoate, which is less hazardous .

Preparation Methods

Nucleophilic Substitution on α-Haloesters

A common synthetic route to methyl 2-methyl-2-(piperazin-1-yl)propanoate involves nucleophilic substitution of α-haloesters (e.g., 2-bromo-2-methylpropanoate esters) by piperazine or substituted piperazines. This method is exemplified by the alkylation of piperazine with ethyl or methyl 2-bromo-2-methylpropanoate under basic conditions, often using cesium carbonate as a base and sodium iodide as a catalyst to enhance the reaction rate and yield.

- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents

- Base: Anhydrous cesium carbonate

- Catalyst: Sodium iodide

- Temperature: Room temperature to 30 °C

- Reaction time: Several hours with stirring

This approach yields the desired this compound with good selectivity and yield (see Section 4 for data).

One-Pot One-Step Procedures

For related piperazine derivatives, simplified one-pot one-step procedures have been developed. These methods utilize protonated piperazine directly without protecting groups, proceeding in common solvents at room or elevated temperatures. Metal-ion supported polymeric resin catalysts can be employed to facilitate heterogeneous catalysis, improving reaction efficiency and selectivity.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the nucleophilic substitution and alkylation reactions involving piperazine derivatives. Microwave reactors enable rapid heating and improved yields in shorter reaction times compared to conventional heating methods. This technique is particularly useful in industrial batch or flow reactor setups for scaling up production.

Detailed Reaction Mechanism Insights

The key step in the preparation is the nucleophilic attack of the piperazine nitrogen on the electrophilic α-carbon of the haloester. The reaction proceeds via an SN2 mechanism, where the halide is displaced by the piperazine nitrogen.

- Reagents: Piperazine or substituted piperazines, methyl 2-bromo-2-methylpropanoate

- Conditions: Basic medium to deprotonate piperazine and enhance nucleophilicity

- Catalysts: Sodium iodide to facilitate halide exchange and improve leaving group ability

- Solvents: Polar aprotic solvents such as DMSO to stabilize transition states and solubilize reactants

The reaction's regioselectivity and yield depend on the purity of reagents, solvent choice, and temperature control.

Comparative Data Table of Preparation Methods

Research Findings and Optimization

Base selection: Cesium carbonate is preferred due to its strong basicity and solubility in polar aprotic solvents, facilitating deprotonation of piperazine and enhancing nucleophilicity.

Catalyst effect: Sodium iodide acts as a halide exchange catalyst, converting bromoesters to more reactive iodoesters in situ, improving reaction rates and yields.

Solvent role: DMSO provides a polar environment that stabilizes the transition state and solubilizes both nucleophile and electrophile, critical for high conversion.

Temperature control: Mild temperatures (25-30 °C) prevent side reactions and decomposition, maintaining product integrity.

Microwave irradiation: Accelerates reaction kinetics, reduces reaction time, and can increase yield, making it suitable for industrial scale-up.

Summary of Key Preparation Method

The most established and reproducible preparation method for this compound is the nucleophilic substitution of methyl or ethyl 2-bromo-2-methylpropanoate with piperazine in the presence of cesium carbonate and sodium iodide in DMSO at mild temperatures. This method balances operational simplicity, yield, and scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-2-(piperazin-1-yl)propanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between piperazine and a methyl ester precursor (e.g., methyl 2-methyl-2-bromopropanoate). Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve deprotonation of piperazine.

- Temperature : Reactions often proceed at 60–80°C to balance rate and side-product formation .

- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track progress .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, piperazine protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₈N₂O₂, MW 186.25) .

- Elemental Analysis : Validates C/H/N/O ratios within ±0.3% of theoretical values .

Q. What solubility and stability considerations are critical for experimental design?

- Methodological Answer :

- Solubility : The compound is soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Stock solutions in DMSO (10 mM) are common .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Stability under reflux conditions should be tested for reaction planning .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact biological activity, and how can enantiomers be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) for enantiomer separation .

- Biological Assays : Compare activity of isolated enantiomers in receptor-binding studies (e.g., serotonin/dopamine receptors) to assess stereochemical influence .

- Computational Modeling : Molecular docking simulations predict binding affinity differences between enantiomers .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Source Analysis : Verify compound purity (>98% via HPLC) and confirm absence of impurities (e.g., dihydrochloride salts) that may skew results .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .

- Meta-Analysis : Cross-reference data with structurally analogous piperazine derivatives to identify trends .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo applications?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or serum at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Metabolite Identification : Use tandem MS (MS/MS) to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Q. What role does the piperazine ring play in modulating pharmacokinetic properties (e.g., bioavailability, half-life)?

- Methodological Answer :

- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess lipophilicity and blood-brain barrier penetration .

- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) to measure clearance rates and correlate with structural analogs lacking the piperazine moiety .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement; cross-validate with independent programs (e.g., Olex2) to resolve ambiguities .

- Twinned Data : Apply SHELXPRO to handle twinning or high mosaicity in crystals .

Q. What analytical methods differentiate between polymorphic forms of the compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to known polymorph databases .

- Differential Scanning Calorimetry (DSC) : Identify melting point variations (>2°C indicates distinct polymorphs) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 186.25 g/mol | |

| Solubility in DMSO | 10 mM (25°C) | |

| Purity (HPLC) | >98% | |

| Stability (2–8°C) | >12 months | |

| Key NMR Shifts (¹H) | Piperazine: δ 2.5–3.5; Ester: δ 3.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.